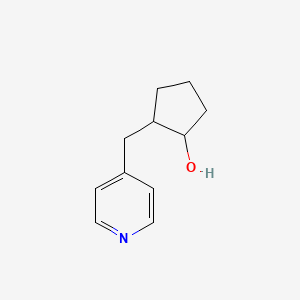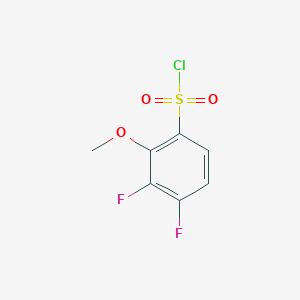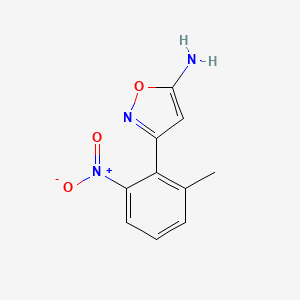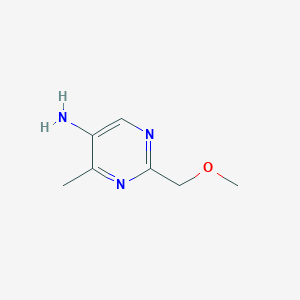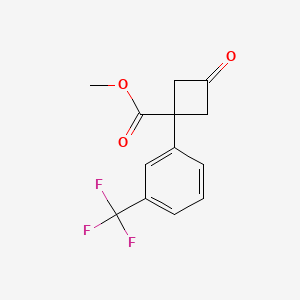
4-(2,3-Dimethoxyphenyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dimethoxyphenyl)butan-2-ol is an organic compound with the molecular formula C12H18O3 It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a 2,3-dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethoxyphenyl)butan-2-ol typically involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired alcohol. The reaction conditions generally include anhydrous solvents and low temperatures to ensure the stability of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of the corresponding ketone, 4-(2,3-dimethoxyphenyl)butan-2-one. This process typically employs a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-Dimethoxyphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4-(2,3-dimethoxyphenyl)butan-2-one, using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane, 4-(2,3-dimethoxyphenyl)butane, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran.
Major Products
Oxidation: 4-(2,3-Dimethoxyphenyl)butan-2-one.
Reduction: 4-(2,3-Dimethoxyphenyl)butane.
Substitution: 4-(2,3-Dimethoxyphenyl)butyl chloride or bromide.
Aplicaciones Científicas De Investigación
4-(2,3-Dimethoxyphenyl)butan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 4-(2,3-Dimethoxyphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparación Con Compuestos Similares
4-(2,3-Dimethoxyphenyl)butan-2-ol can be compared with other similar compounds, such as:
4-(2,3-Dimethoxyphenyl)butan-2-one: The ketone analog, which is more reactive in oxidation-reduction reactions.
4-(2,3-Dimethoxyphenyl)butane: The fully reduced analog, which lacks the hydroxyl group and is less polar.
2-(3,4-Dimethoxyphenyl)ethanol: A shorter-chain analog with similar functional groups but different physical and chemical properties.
Propiedades
Fórmula molecular |
C12H18O3 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
4-(2,3-dimethoxyphenyl)butan-2-ol |
InChI |
InChI=1S/C12H18O3/c1-9(13)7-8-10-5-4-6-11(14-2)12(10)15-3/h4-6,9,13H,7-8H2,1-3H3 |
Clave InChI |
SWNGVIBJXSNDMW-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=C(C(=CC=C1)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


